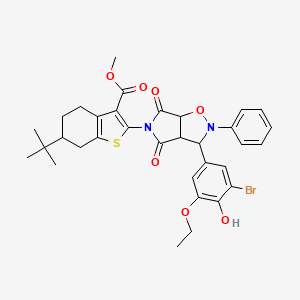![molecular formula C15H11ClN2O2S B12636203 6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione CAS No. 918961-35-0](/img/structure/B12636203.png)
6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlor-5-[(3,5-Dimethylphenyl)sulfanyl]-1H-indazol-4,7-dion ist eine chemische Verbindung mit der Summenformel C₁₅H₁₁ClN₂O₂S. Sie ist bekannt für ihre einzigartige Struktur, die einen chlor-substituierten Indazolring und eine Sulfanyl-Gruppe umfasst, die an eine Dimethylphenyl-Einheit gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-5-[(3,5-Dimethylphenyl)sulfanyl]-1H-indazol-4,7-dion umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die folgenden Schritte:
Bildung des Indazol-Kerns: Der Indazol-Kern kann durch Cyclisierungsreaktionen synthetisiert werden, die Hydrazine und Ketone oder Aldehyde einbeziehen.
Einführung der Chlor-Gruppe: Die Chlorierung kann mit Reagenzien wie Thionylchlorid oder Phosphorpentachlorid erreicht werden.
Anbindung der Sulfanyl-Gruppe: Die Sulfanyl-Gruppe wird durch nukleophile Substitutionsreaktionen eingeführt, wobei häufig Thiole oder Disulfide in Gegenwart einer Base verwendet werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierter Synthese und strengen Qualitätskontrollmaßnahmen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Chlor-5-[(3,5-Dimethylphenyl)sulfanyl]-1H-indazol-4,7-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine oder Alkohole umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können die Chlor-Gruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden oft verwendet.
Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine und Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
6-Chlor-5-[(3,5-Dimethylphenyl)sulfanyl]-1H-indazol-4,7-dion hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anti-Krebs-Eigenschaften.
Medizin: Wird auf sein Potenzial als Therapeutikum bei verschiedenen Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-5-[(3,5-Dimethylphenyl)sulfanyl]-1H-indazol-4,7-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Chlor-1H-indazol-4,7-dion: Ähnliche Struktur, jedoch ohne die Sulfanyl-Gruppe.
6-Brom-5-[(3,5-Dimethylphenyl)sulfanyl]-1H-indazol-4,7-dion: Analog mit Brom-Substitution.
5-[(3,5-Dimethylphenyl)sulfanyl]-1H-indazol-4,7-dion: Ohne die Chlor-Gruppe.
Einzigartigkeit
6-Chlor-5-[(3,5-Dimethylphenyl)sulfanyl]-1H-indazol-4,7-dion ist aufgrund des Vorhandenseins sowohl der Chlor- als auch der Sulfanyl-Gruppe einzigartig, was im Vergleich zu seinen Analoga eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleiht.
Eigenschaften
CAS-Nummer |
918961-35-0 |
|---|---|
Molekularformel |
C15H11ClN2O2S |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
6-chloro-5-(3,5-dimethylphenyl)sulfanyl-1H-indazole-4,7-dione |
InChI |
InChI=1S/C15H11ClN2O2S/c1-7-3-8(2)5-9(4-7)21-15-11(16)14(20)12-10(13(15)19)6-17-18-12/h3-6H,1-2H3,(H,17,18) |
InChI-Schlüssel |
UPJUVYZDHRCPTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)C3=C(C2=O)C=NN3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)
![2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)](/img/structure/B12636135.png)

![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)
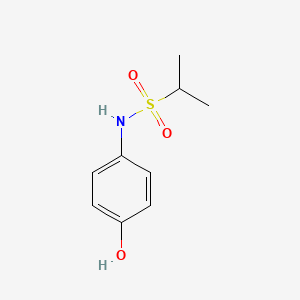

![N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)
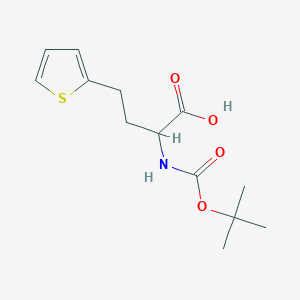
![N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride](/img/structure/B12636182.png)
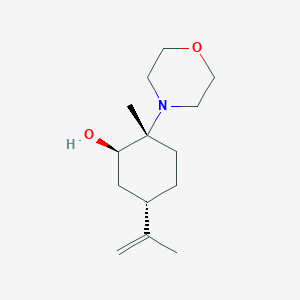

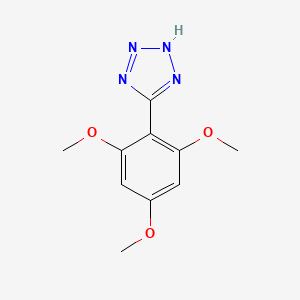
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-methoxyphenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12636193.png)
